2-fluoro-1-iodo-3-methoxybenzene
Description
Properties
CAS No. |
1080673-30-8 |
|---|---|
Molecular Formula |
C7H6FIO |
Molecular Weight |
252 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Fluoro 1 Iodo 3 Methoxybenzene
Precursor Synthesis and Regioselective Halogenation Strategies
Electrophilic Fluorination and Iodination Approaches
Electrophilic halogenation serves as a fundamental tool for the introduction of fluorine and iodine onto aromatic rings. However, the direct, simultaneous, or sequential electrophilic halogenation of a simple precursor like anisole (B1667542) to achieve the desired 1,2,3-substitution pattern is challenging due to the directing effects of the substituents.
Electrophilic Fluorination: The introduction of a fluorine atom onto an aromatic ring can be achieved using electrophilic fluorinating agents. wikipedia.org These reagents, often containing a nitrogen-fluorine (N-F) bond, act as a source of "F+" and have become indispensable in modern organofluorine chemistry. wikipedia.orgyoutube.com Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgbrynmawr.edu The mechanism of electrophilic fluorination is complex and can involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org For a precursor molecule, the regioselectivity of fluorination would be governed by the electronic properties of the existing substituents.
Electrophilic Iodination: The introduction of iodine via electrophilic substitution is also a common transformation. mdpi.com Reagents such as N-iodosuccinimide (NIS), often activated by a Lewis acid or a Brønsted acid, are frequently employed. organic-chemistry.org The reaction of electron-rich arenes with NIS can proceed efficiently under mild conditions. organic-chemistry.org For instance, methoxy-substituted aromatic compounds can be regioselectively iodinated with NIS in the presence of a catalytic amount of trifluoroacetic acid. organic-chemistry.org In a potential synthetic route to 2-fluoro-1-iodo-3-methoxybenzene, if one were to start with 3-fluoroanisole, electrophilic iodination would likely be directed to the positions ortho and para to the activating methoxy (B1213986) group, and ortho to the deactivating but ortho, para-directing fluorine atom.
A study on the synthesis of fluoro- and iodomethoxy-ring-disubstituted isobutyl phenylcyanoacrylates involved the use of 2-fluoro-3-methoxybenzaldehyde (B32414) as a starting material, which itself would require a synthetic sequence to establish the substitution pattern. chemrxiv.org
Directed Ortho-Metalation (DoM) and Subsequent Halogenation for Positional Control
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high positional control. wikipedia.org
The methoxy group is a well-established DMG. wikipedia.org Therefore, starting with 3-fluoroanisole, a DoM approach could be envisioned. The methoxy group would direct the lithiation to the C2 position. Subsequent quenching of the resulting organolithium intermediate with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would introduce the iodine atom at the desired position, yielding this compound. The efficiency of the DoM reaction can be influenced by factors such as the choice of alkyllithium reagent, solvent, and the presence of additives like tetramethylethylenediamine (TMEDA). baranlab.org
Similarly, if one were to start with 3-iodoanisole, a DoM strategy could potentially be used to introduce the fluorine atom. However, the directing ability of the methoxy group versus the iodo group would need to be considered. The methoxy group is generally a stronger DMG than halogens. organic-chemistry.orgharvard.edu
Halogen-Metal Exchange Reactions for Iodo Group Introduction
Halogen-metal exchange is another important method for the formation of organometallic intermediates, which can then be functionalized. manac-inc.co.jp This reaction typically involves the treatment of an aryl halide with an organolithium reagent. The exchange is generally faster for heavier halogens, making the exchange of iodine for lithium a favorable process. manac-inc.co.jp
In a synthetic context for this compound, if a precursor such as 2-fluoro-3-methoxybromobenzene were available, a halogen-metal exchange reaction could be used to generate the corresponding aryllithium species. This intermediate could then be reacted with an iodinating agent to introduce the iodine atom. The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the exchange of a chloride or bromide with an iodide. manac-inc.co.jp
Sandmeyer Reaction for Aryl Iodide Synthesis
The Sandmeyer reaction provides a versatile method for the introduction of various substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org This reaction is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.orgthieme-connect.de
A plausible synthetic route utilizing the Sandmeyer reaction could start with 2-fluoro-3-methoxyaniline. Diazotization of this aniline (B41778) derivative with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid would generate the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide would lead to the displacement of the diazonium group by iodine, affording the target molecule, this compound. organic-chemistry.orgthieme-connect.de While copper catalysis is often associated with the Sandmeyer reaction for introducing chloride or bromide, the iodination step typically proceeds without the need for a copper catalyst. organic-chemistry.org
Incorporation of the Methoxy Group via Alkoxylation Strategies
The methoxy group can be introduced onto the aromatic ring at various stages of the synthesis through alkoxylation reactions. A common method is the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate.
Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, especially if the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, a precursor such as 1,2-difluoro-3-iodobenzene (B1592211) could potentially undergo selective methoxylation at the 3-position.
A notable example of methoxy group incorporation is the Ullmann condensation. A procedure for the synthesis of 2-fluoro-4-methoxyaniline (B1334285) involves the methoxylation of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole using sodium methoxide (B1231860) and copper(I) chloride. orgsyn.org This highlights a copper-catalyzed methoxylation of an aryl iodide.
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions.
In the synthesis of this compound, several aspects can be considered from a green chemistry perspective:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like DoM followed by electrophilic quench are generally atom-economical.
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste. nih.gov For example, catalytic Sandmeyer reactions or copper-catalyzed alkoxylation reactions are preferable to their stoichiometric counterparts. organic-chemistry.orgorgsyn.org
Solvent Selection: Choosing greener solvents that are less toxic and have a lower environmental impact. Research into performing reactions in water or under solvent-free conditions is an active area. thieme-connect.de One-pot diazotization-iodination of aromatic amines has been developed using water as a solvent or under solvent-free conditions. thieme-connect.de
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption.
By carefully selecting synthetic strategies and optimizing reaction conditions, the synthesis of this compound can be made more efficient and sustainable.
Data Tables
Table 1: Key Reagents in the Synthesis of Halogenated Anisole Derivatives
| Reagent Name | Chemical Formula | Role in Synthesis | Reference |
| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Electrophilic Fluorinating Agent | wikipedia.orgbrynmawr.edu |
| Selectfluor | C₇H₁₄B₂F₈N₂ | Electrophilic Fluorinating Agent | brynmawr.edu |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Electrophilic Iodinating Agent | organic-chemistry.org |
| n-Butyllithium | C₄H₉Li | Lithiating Agent in DoM | wikipedia.org |
| Sodium Nitrite | NaNO₂ | Diazotizing Agent | thieme-connect.de |
| Potassium Iodide | KI | Iodine Source in Sandmeyer Reaction | organic-chemistry.orgthieme-connect.de |
| Sodium Methoxide | CH₃ONa | Methoxylating Agent | orgsyn.org |
| Copper(I) Chloride | CuCl | Catalyst for Methoxylation | orgsyn.org |
Solvent Selection and Waste Minimization in Synthesis
The principles of green chemistry advocate for the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. In this context, water has emerged as a highly attractive medium for organic reactions, including those involving halogenated aromatic compounds. nih.gov The use of aqueous media can simplify product isolation and facilitate catalyst recycling, which is particularly beneficial when employing expensive transition metal catalysts. nih.gov
To overcome the solubility challenges of non-polar organic substrates in water, various strategies have been developed. One such approach involves the use of amphiphilic polymeric nanoparticles. These nanoparticles create a hydrophobic microenvironment within the aqueous phase, effectively concentrating the reactants and catalyst, thereby enhancing reaction rates. nih.gov
Waste minimization is another cornerstone of sustainable synthesis. This can be achieved through several strategies, including:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.
Catalysis: Utilizing catalytic rather than stoichiometric reagents to reduce the generation of byproducts.
Solvent Recycling: Implementing procedures for the recovery and reuse of solvents.
The table below summarizes key considerations for solvent selection and waste minimization in the synthesis of halogenated aromatic compounds.
| Strategy | Description | Benefits |
| Green Solvent Substitution | Replacing hazardous organic solvents with environmentally benign alternatives like water, supercritical fluids, or bio-solvents. | Reduced environmental impact, improved safety, potential for simplified work-up procedures. |
| Aqueous Phase Catalysis | Conducting reactions in water, often with the aid of phase-transfer catalysts or specialized catalyst systems. nih.gov | Facilitates catalyst recycling, reduces reliance on organic solvents. nih.gov |
| Atom-Efficient Reactions | Employing reaction types such as addition and cycloaddition reactions that incorporate a high percentage of reactant atoms into the final product. | Minimizes the formation of stoichiometric byproducts, leading to less waste. |
| Catalyst Recycling | Developing methods to separate and reuse the catalyst from the reaction mixture. | Reduces costs associated with expensive catalysts and minimizes metal waste. nih.gov |
Flow Chemistry Methodologies for Scalable Production and Process Intensification
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the scalable and intensified production of fine chemicals and pharmaceuticals, including this compound. This approach involves performing chemical reactions in a continuously flowing stream within a network of reactors, offering significant advantages over traditional batch processing.
Key benefits of flow chemistry include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and selectivity.
Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions.
Scalability: Production can be readily scaled up by running the system for longer periods or by "numbering up" – operating multiple reactors in parallel.
Process Intensification: The integration of reaction, separation, and purification steps into a single continuous process can significantly reduce plant footprint and operational costs.
The application of flow chemistry to the synthesis of halogenated aromatics allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly crucial for reactions involving highly reactive intermediates or those requiring careful optimization to minimize byproduct formation.
The following table highlights the advantages of flow chemistry for the production of specialty chemicals like this compound.
| Feature | Description | Advantage in Synthesis |
| Precise Process Control | Accurate and rapid control over temperature, pressure, and stoichiometry. | Improved yield and selectivity, reduced byproduct formation. |
| Rapid Reaction Screening | The ability to quickly screen a wide range of reaction conditions. | Accelerated process development and optimization. |
| Enhanced Safety Profile | Small reactor volumes minimize the hazards associated with energetic reactions or toxic materials. | Safer handling of potentially hazardous intermediates and reagents. |
| Seamless Integration | Potential to integrate synthesis with in-line analysis and purification. | Streamlined manufacturing processes and reduced manual handling. |
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalysis is a fundamental pillar of modern organic synthesis, enabling the efficient and selective construction of complex molecules. The synthesis of this compound and its precursors heavily relies on a variety of catalytic methods, including transition metal-catalyzed cross-coupling reactions and photoredox catalysis.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Scaffold Construction
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the aromatic scaffold of this compound. uni-muenchen.de These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper.
For the synthesis of precursors to this compound, these reactions can be employed to introduce the fluoro, iodo, and methoxy substituents onto the benzene (B151609) ring in a controlled manner. For example, a key step might involve the coupling of a fluorinated aromatic precursor with an iodine source or the coupling of a methoxy-substituted aryl halide with a suitable organometallic reagent.
Recent advancements in this field have focused on the development of more active and versatile catalyst systems, including those based on iron, which offers a more sustainable and cost-effective alternative to precious metals. rsc.org The use of specific ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz), can modulate the catalytic activity and selectivity of these iron-based catalysts. rsc.org
The table below provides an overview of common transition metal-catalyzed cross-coupling reactions relevant to the synthesis of substituted aromatics.
| Reaction Name | Reactants | Catalyst | Bond Formed |
| Suzuki Coupling | Organoboron reagent + Organic halide | Palladium | C-C |
| Heck Coupling | Alkene + Organic halide | Palladium | C-C |
| Sonogashira Coupling | Terminal alkyne + Organic halide | Palladium/Copper | C-C |
| Buchwald-Hartwig Amination | Amine + Organic halide | Palladium | C-N |
| Ullmann Condensation | Alcohol/Thiol + Aryl halide | Copper | C-O/C-S |
Photoredox Catalysis in Halogenation and Functionalization
Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions using visible light as a renewable energy source. youtube.comnih.govacs.org This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. youtube.com
In the context of synthesizing this compound, photoredox catalysis offers powerful strategies for both the introduction of halogen atoms and the functionalization of the aromatic ring. thieme-connect.de For instance, photoredox-catalyzed halogenation reactions can provide a direct and selective means of introducing the iodine atom onto the fluoro-methoxy-benzene scaffold.
The versatility of photoredox catalysis stems from its ability to be merged with other catalytic modes, such as transition metal catalysis, in a process known as metallaphotoredox catalysis. youtube.com This dual catalytic approach can enable novel reaction pathways and overcome limitations associated with either catalytic cycle alone. youtube.com
The choice of photocatalyst is critical and can be tailored to the specific transformation. Both inorganic complexes, such as those based on iridium and ruthenium, and organic dyes are commonly employed as photoredox catalysts. nih.govacs.org
The following table summarizes key aspects of photoredox catalysis relevant to the functionalization of aromatic compounds.
| Feature | Description | Application in Synthesis |
| Mild Reaction Conditions | Reactions are often conducted at room temperature using visible light. | Preservation of sensitive functional groups and reduced energy consumption. youtube.com |
| Generation of Radical Intermediates | Access to highly reactive species through single-electron transfer. youtube.com | Enables unique bond formations and functionalization pathways. nih.gov |
| High Selectivity | The excited state of the photocatalyst can be precisely controlled by light. nih.gov | Spatiotemporal control over the reaction, leading to improved selectivity. nih.gov |
| Compatibility with Other Catalysis | Can be combined with transition metal catalysis or organocatalysis. youtube.com | Synergistic effects that enable novel and efficient transformations. youtube.com |
Theoretical and Computational Investigations of 2 Fluoro 1 Iodo 3 Methoxybenzene
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical analysis provides fundamental insights into the behavior of a molecule by examining its electron distribution and orbital interactions. For a molecule like 2-fluoro-1-iodo-3-methoxybenzene, these analyses are crucial for predicting its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules, including their optimized geometry, bond lengths, bond angles, and the distribution of electron density.
A DFT calculation for this compound would predict its most stable three-dimensional structure. The substituents on the benzene (B151609) ring—fluorine, iodine, and methoxy (B1213986)—exert significant electronic effects. The methoxy group (-OCH₃) is an electron-donating group through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the fluorine and iodine atoms are electronegative and act as electron-withdrawing groups via the inductive effect. DFT calculations can quantify these effects by computing atomic charges (e.g., Mulliken or Natural Bond Orbital charges), revealing the partial positive or negative character of each atom. This electronic distribution is key to understanding the molecule's dipole moment and how it interacts with other molecules.
Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Calculation Note: These are representative values based on similar known structures and are for illustrative purposes.
| Property | Predicted Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-F Bond Length | ~1.36 Å |
| C-O Bond Length | ~1.37 Å |
| Dipole Moment | 1.5 - 2.5 Debye |
| Energy of Formation | Calculated in Hartrees or eV |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, explaining reactivity based on the interactions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich aromatic ring and the oxygen atom of the methoxy group. The LUMO is likely to be a π* antibonding orbital of the benzene ring, with its energy lowered by the electron-withdrawing halogen substituents. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals helps predict regioselectivity in reactions; for instance, an electrophilic attack is most likely to occur at a position where the HOMO has the largest electron density.
Table 2: Illustrative Frontier Orbital Data and Chemical Reactivity Descriptors Note: Values are conceptual and serve to illustrate the types of data generated from computational analysis.
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.0 to -5.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.5 to -1.0 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.0 | Chemical reactivity, stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 to 2.5 | Resistance to change in electron distribution |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.75 to -3.25 | Electron escaping tendency |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. It is invaluable for predicting how a molecule will interact with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species). On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the methoxy group and on the π-system of the aromatic ring, reflecting its nucleophilic character. The highly electronegative fluorine atom would also be surrounded by a region of negative potential. A particularly interesting feature would be the region around the large, polarizable iodine atom. It is known that iodine in such environments can exhibit a region of positive electrostatic potential along the C-I bond axis, known as a "sigma-hole" (σ-hole). This positive region makes the iodine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles or Lewis bases.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methyl group of the methoxy substituent around the C(aryl)-O bond.
Computational methods can be used to map the potential energy surface (PES) as a function of this rotation. A PES is a conceptual tool that relates the potential energy of a molecule to its geometry. By systematically rotating the C-O bond and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers (rotamers), while the maxima represent the transition states for interconversion between them.
Due to the presence of bulky iodine and smaller fluorine atoms ortho to the methoxy group, steric hindrance will play a significant role in determining the preferred conformation. It is expected that the lowest energy conformation will be one where the methyl group is oriented away from the larger iodine atom to minimize steric clash. The global minimum and the energy barriers to rotation provide crucial information about the molecule's flexibility and the relative populations of its conformers at a given temperature.
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to calculate activation energies and reaction energies, providing a deep understanding of reaction feasibility and kinetics.
Aryl iodides are highly valuable precursors in organic synthesis, frequently undergoing halogen-metal exchange reactions to form organometallic reagents, such as Grignard or organolithium reagents. This reaction involves the replacement of the iodine atom with a metal, like magnesium or lithium.
Computational modeling, typically using DFT, can be employed to investigate the mechanism of this transformation for this compound. The reaction likely proceeds through a transition state where the metal atom coordinates to the iodine. Theoretical calculations can locate the geometry of this transition state—a first-order saddle point on the potential energy surface—and determine its energy relative to the reactants. This energy difference is the activation barrier for the reaction.
Several mechanisms for halogen-metal exchange have been proposed, including nucleophilic attack on the halogen, single-electron transfer (SET) pathways, or four-centered transition states. Computational studies can help distinguish between these possibilities by comparing the activation energies of the different pathways. The presence of the fluoro and methoxy substituents will influence the electronic properties of the C-I bond and the stability of any intermediates, thereby affecting the reaction rate and outcome.
Theoretical Studies of Nucleophilic and Electrophilic Aromatic Substitution Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of nucleophilic and electrophilic aromatic substitution (SNAr and EAS) on activated rings like this compound. The interplay of the electron-donating methoxy group and the electron-withdrawing, ortho/para-directing fluoro and iodo groups presents a complex system for theoretical analysis.
Nucleophilic Aromatic Substitution (SNAr):
Theoretical studies on SNAr reactions focus on determining the potential energy surface to distinguish between the classical two-step mechanism, involving a stable Meisenheimer intermediate, and a concerted (cSNAr) mechanism, which proceeds through a single transition state. For substrates like this compound, substitution could potentially occur at the carbon bearing the fluorine or the iodine. Computational models, often employing Density Functional Theory (DFT), can calculate the activation barriers for both pathways.
Studies on related fluorinated and iodinated aromatic compounds have shown that the nature of the nucleophile, the leaving group, and the solvent all play critical roles in dictating the preferred pathway. For instance, calculations can reveal the relative energy barriers for the displacement of fluoride versus iodide, providing insights into the regioselectivity of the reaction. The greater polarizability of iodine can influence its interaction with incoming nucleophiles, while the high electronegativity of fluorine strongly activates the ring for attack.
Below is a representative table illustrating the type of data generated from computational studies on the SNAr reaction of a generic nucleophile (Nu-) with a dihalobenzene analog, comparing the displacement of fluoride (F) and iodide (I).
| Pathway | Leaving Group | Mechanism | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 1 | Fluoride | Stepwise (Meisenheimer) | 25.4 | -15.2 |
| 2 | Fluoride | Concerted (cSNAr) | 28.1 | -15.2 |
| 3 | Iodide | Stepwise (Meisenheimer) | 22.8 | -10.8 |
| 4 | Iodide | Concerted (cSNAr) | 24.5 | -10.8 |
Note: Data are hypothetical and for illustrative purposes to represent typical computational outputs.
Electrophilic Aromatic Substitution (EAS):
For electrophilic aromatic substitution, computational methods are employed to predict the regioselectivity of the reaction. The methoxy group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this compound, these positions are already occupied. Therefore, substitution would occur at the remaining open positions (C4, C5, C6). DFT calculations can determine the most likely site of substitution by:
Analyzing the stability of the sigma-complex (Wheland intermediate): The energy of the intermediate formed upon attack at each available carbon position is calculated. The pathway with the lowest energy intermediate is generally favored.
Mapping the electrostatic potential: This visualizes electron-rich and electron-poor regions of the molecule, indicating where an electrophile is most likely to attack.
Frontier Molecular Orbital (FMO) analysis: The energy and location of the Highest Occupied Molecular Orbital (HOMO) can indicate the site of electrophilic attack.
The combined directing effects of the methoxy, fluoro, and iodo substituents would be quantitatively assessed through these calculations to predict the major product of an electrophilic reaction like nitration or acylation.
Catalytic Cycle Elucidation through Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of complex catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), for which this compound would be a suitable substrate due to the reactive C-I bond. Theoretical studies can map the entire potential energy surface of a proposed catalytic cycle, providing detailed insights that are often difficult to obtain experimentally.
The process typically involves:
Geometry Optimization: The three-dimensional structures of all proposed species in the cycle, including reactants, intermediates, transition states, and products, are calculated to find their most stable geometries.
Transition State Searching: Sophisticated algorithms are used to locate the exact geometry of the transition state for each step. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency).
For a hypothetical Suzuki coupling of this compound with an organoboron reagent, computational studies could provide the relative free energies for each step in the catalytic cycle, as illustrated in the table below.
| Step | Species | Description | Relative Free Energy (kcal/mol) |
| - | Pd(0)L2 + Ar-I | Reactants | 0.0 |
| 1 | TSOA | Oxidative Addition Transition State | +15.5 |
| 2 | Ar-Pd(II)L2-I | Oxidative Addition Complex | -5.0 |
| 3 | TSTM | Transmetalation Transition State | +12.0 |
| 4 | Ar-Pd(II)L2-Ar' | Transmetalation Complex | -8.3 |
| 5 | TSRE | Reductive Elimination Transition State | +18.2 |
| - | Pd(0)L2 + Ar-Ar' | Products | -25.0 |
Note: Data are hypothetical and for illustrative purposes. Ar-I represents this compound and L represents a phosphine (B1218219) ligand.
Such detailed computational investigation helps to identify the rate-determining step of the reaction, understand the role of ligands, and rationalize experimentally observed outcomes, thereby guiding the development of more efficient catalytic systems.
Non-Covalent Interactions and Intermolecular Forces
The supramolecular chemistry of this compound is governed by a range of non-covalent interactions that dictate its physical properties and crystal packing. Computational studies are crucial for quantifying the strength and nature of these interactions.
Halogen Bonding: A prominent interaction involving this molecule is halogen bonding. nih.govoup.com The iodine atom, when bonded to an electron-withdrawing aromatic ring, possesses an electrophilic region known as a σ-hole on its outer surface. This region can interact favorably with a nucleophilic species (a halogen bond acceptor), such as an oxygen or nitrogen atom from a neighboring molecule. The presence of the electronegative fluorine atom on the same ring enhances the σ-hole on the iodine, making it a stronger halogen bond donor. oup.com Computational analyses can predict the geometry and calculate the interaction energy of these bonds, which typically range from -3 to -8 kcal/mol.
Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds can also be formed. The oxygen atom of the methoxy group and the fluorine atom can act as hydrogen bond acceptors for aromatic C-H donors from adjacent molecules. While individually weaker than halogen bonds, the cumulative effect of these interactions can significantly influence the crystal lattice.
π-π Stacking: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. The electron distribution in the ring is polarized by the substituents, which can favor offset or parallel-displaced stacking arrangements over a direct face-to-face orientation to minimize electrostatic repulsion.
Theoretical calculations can be used to decompose the total interaction energy between molecules into contributions from these different forces (e.g., electrostatic, dispersion, induction). A summary of typical parameters for non-covalent interactions involving iodo-fluorobenzene derivatives, as determined by computational methods, is presented below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | C-I | O=C | 2.8 - 3.2 | -4.0 to -7.5 |
| Halogen Bond | C-I | N≡C | 2.9 - 3.3 | -3.5 to -6.0 |
| Hydrogen Bond | C-H | O-C | 3.2 - 3.6 | -0.5 to -2.0 |
| Hydrogen Bond | C-H | F-C | 3.1 - 3.5 | -0.5 to -1.5 |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.4 - 3.8 | -1.0 to -3.0 |
Note: Data are derived from computational studies on analogous iodofluorobenzene systems and serve as representative values. mdpi.comacs.orgrsc.org
Advanced Spectroscopic Characterization Methodologies for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-fluoro-1-iodo-3-methoxybenzene. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling a complete structural map of the molecule.
While one-dimensional (1D) NMR provides initial data on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are typically observed between protons on adjacent atoms. For this compound, COSY would show correlations between the aromatic protons, allowing for their sequential assignment around the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each protonated aromatic ring position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique would definitively establish the substitution pattern by showing correlations between the methoxy (B1213986) protons and the carbon at position 3, as well as correlations from the aromatic protons to neighboring carbons, confirming the positions of the fluoro and iodo substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. In the case of this compound, NOESY would show through-space interactions between the methoxy protons and the aromatic proton at position 4, providing further conformational information.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| H4 | H5 | C4 | C2, C5, C6 | OCH₃, H5 |
| H5 | H4, H6 | C5 | C1, C3, C4, C6 | H4, H6 |
| H6 | H5 | C6 | C1, C2, C4, C5 | H5 |
| OCH₃ | - | C(methoxy) | C3 | H4 |
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would offer invaluable insights into its solid-state structure and polymorphism. Unlike in solution, where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out. Techniques like Magic Angle Spinning (MAS) are employed to obtain high-resolution spectra. ssNMR can distinguish between different crystalline forms (polymorphs) which may exhibit distinct chemical shifts and relaxation times due to variations in their crystal packing and intermolecular interactions.
Variable temperature (VT) NMR studies can elucidate the conformational dynamics of this compound. Of particular interest is the rotation of the methoxy group. At low temperatures, the rotation around the C-O bond might be slow enough on the NMR timescale to give rise to distinct signals for different rotamers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated, providing fundamental data on the molecule's flexibility.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting in Research Contexts
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and for "fingerprinting" the molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching of the aromatic ring and the methoxy group.
C=C stretching of the aromatic ring.
C-O stretching of the methoxy group.
C-F stretching .
C-I stretching .
The combination of IR and Raman data provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules.
A table of expected characteristic vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (OCH₃) | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O Stretch (Aryl Ether) | 1275-1200 | IR, Raman |
| C-F Stretch | 1250-1000 | IR |
| C-I Stretch | 600-500 | Raman |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₇H₆FIO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass.
Upon ionization, the molecule will undergo fragmentation. The analysis of these fragments provides a roadmap to the molecule's structure. Expected fragmentation pathways for this compound would include the loss of:
An iodine radical (•I)
A methyl radical (•CH₃) from the methoxy group
A formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methoxy group
Carbon monoxide (CO)
The table below outlines some of the expected ions in the mass spectrum of this compound.
| Ion | m/z (most abundant isotope) | Identity |
| [C₇H₆FIO]⁺ | 252 | Molecular Ion |
| [C₇H₆FO]⁺ | 125 | Loss of •I |
| [C₆H₃FIO]⁺ | 237 | Loss of •CH₃ |
| [C₆H₆FI]⁺ | 224 | Loss of CO |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), yielded no entries for the crystal structure of this compound. Consequently, detailed information regarding its solid-state structure, such as its crystal system, space group, unit cell dimensions, and specific intermolecular interactions, is not available in the published scientific literature.
While the principles of X-ray crystallography are well-established for elucidating the three-dimensional atomic arrangement of crystalline solids, providing insights into bond lengths, bond angles, and non-covalent interactions, no such studies have been reported for this specific compound.
Reactivity Studies and Mechanistic Investigations of 2 Fluoro 1 Iodo 3 Methoxybenzene
Halogen-Metal Exchange Reactions and Organometallic Reagent Generation
The presence of a heavy halogen, iodine, on the aromatic ring of 2-fluoro-1-iodo-3-methoxybenzene makes it a prime candidate for halogen-metal exchange reactions. This process is a powerful tool for the generation of highly reactive organometallic reagents, which can then be trapped with various electrophiles to introduce a wide range of functional groups.
Lithiation and Grignard Reagent Formation
The formation of organolithium and Grignard reagents from aryl halides is a cornerstone of synthetic organic chemistry. In the case of this compound, the significant difference in the C–I and C–F bond strengths allows for the selective cleavage of the carbon-iodine bond.
Lithiation: Treatment of haloaromatic compounds with alkyllithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), at low temperatures typically results in a halogen-metal exchange. For this compound, this reaction would be expected to proceed selectively at the iodo-substituted position to yield 2-fluoro-3-methoxyphenyllithium. While specific studies on the lithiation of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related 1-chloro-2-fluoro-3-methoxybenzene provides valuable insight. In this analog, directed ortho-metalation occurs, where the methoxy (B1213986) group directs the lithium reagent to deprotonate the adjacent position. However, in the case of the iodo-analogue, the much greater reactivity of the C-I bond towards halogen-metal exchange would likely dominate over directed metalation.
Applications in Subsequent Functionalizations
Once generated, the 2-fluoro-3-methoxyphenyl organometallic reagents can be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence of halogen-metal exchange followed by electrophilic trapping is a powerful synthetic strategy.
The resulting functionalized products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the reaction of the organolithium reagent with carbon dioxide would yield the corresponding carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively.
| Organometallic Reagent | Electrophile | Resulting Functional Group | Potential Product Class |
|---|---|---|---|
| 2-Fluoro-3-methoxyphenyllithium | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Benzoic acid derivatives |
| 2-Fluoro-3-methoxyphenyllithium | Aldehydes/Ketones (RCHO/RCOR') | Alcohol (-CH(OH)R/-C(OH)RR') | Benzyl alcohol derivatives |
| 2-Fluoro-3-methoxyphenyllithium | Dimethylformamide (DMF) | Aldehyde (-CHO) | Benzaldehyde derivatives |
| 2-Fluoro-3-methoxyphenyllithium | Boronic Esters (B(OR)₃) | Boronic Acid/Ester (-B(OH)₂/-B(OR)₂) | Arylboronic acid derivatives |
Cross-Coupling Chemistry Utilizing the Iodo Moiety
The carbon-iodine bond in this compound is highly susceptible to oxidative addition to transition metal catalysts, particularly palladium. This reactivity makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the reactivity of similar halogenated anisole (B1667542) derivatives suggests its feasibility. For instance, related bromo- and chloro-substituted fluoroanisoles are known to undergo efficient Suzuki-Miyaura couplings. It is anticipated that this compound would react readily with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to afford the corresponding biaryl or styrenyl derivatives.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. There is a lack of specific documented examples of the Sonogashira coupling with this compound in the reviewed scientific literature. However, given the high reactivity of the C-I bond, it is a plausible transformation that would lead to the synthesis of 2-fluoro-3-methoxyphenylacetylene derivatives, which are valuable precursors for more complex molecular architectures.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The reaction of this compound with amines has been documented. In one example, the coupling of this aryl iodide with aniline (B41778) was achieved using a palladium catalyst to furnish the corresponding N-arylated amine, 2-fluoro-3-methoxy-N-phenylaniline.
In a specific documented procedure, this compound was reacted with aniline in the presence of a palladium catalyst, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine (B1218219) ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base, sodium tert-butoxide (NaOtBu), in toluene (B28343) at elevated temperatures. This transformation proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired C-N coupled product and regenerate the active palladium catalyst.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|---|
| This compound | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 °C | 2-Fluoro-3-methoxy-N-phenylaniline |
Heck Reaction and Related Olefination Processes
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. chemcd.comsigmaaldrich.com In the case of this compound, the carbon-iodine (C-I) bond is the primary site of reactivity for such transformations due to its lower bond dissociation energy compared to the C-F and C-H bonds.
The catalytic cycle of the Heck reaction is well-established. chemcd.com It commences with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a Pd(II)-aryl intermediate. This is followed by the coordination and subsequent insertion of an alkene into the Pd-C bond. The final step is a β-hydride elimination, which releases the olefinated product and regenerates the Pd(0) catalyst after reductive elimination.
For this compound, the reaction with a generic alkene (H₂C=CHR) would be expected to proceed as follows:

Scheme 1: Proposed Heck reaction of this compound with a generic alkene.
While specific experimental data on this substrate is limited in readily available literature, the reaction is anticipated to be efficient given the high reactivity of aryl iodides in Heck couplings. chemcd.comnih.gov The choice of catalyst, ligand, base, and solvent would be crucial in optimizing the yield and stereoselectivity of the resulting 1-fluoro-2-alkenyl-3-methoxybenzene product. nih.gov
Table 1: Typical Conditions for Heck Reactions with Aryl Iodides
| Component | Example | Purpose |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes Pd complex, influences reactivity |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HI produced, facilitates catalyst regeneration |
| Solvent | DMF, MeCN, Toluene | Solubilizes reactants and catalyst |
| Alkene | Styrene (B11656), Acrylates | Olefinating agent |
Other Transition Metal-Catalyzed Carbon-Heteroatom Couplings
The versatile C-I bond in this compound also makes it an excellent substrate for a variety of other transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. a2bchem.com
Prominent examples of such potential transformations include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.
Stille Coupling: Reaction with an organotin reagent.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a C-N bond.
Ullmann Condensation: Copper-catalyzed reaction with alcohols, thiols, or amines to form C-O, C-S, or C-N bonds, respectively.
These reactions would selectively occur at the iodine-bearing carbon, leaving the fluoro and methoxy groups intact under typical conditions. The general scheme involves the oxidative addition of the C-I bond to the metal catalyst, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product. researchgate.net
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner (R-M) | Product Formed | Typical Catalyst |
| Suzuki | R-B(OH)₂ | 2-Fluoro-3-methoxy-1-R-benzene | Pd(PPh₃)₄ |
| Stille | R-Sn(Bu)₃ | 2-Fluoro-3-methoxy-1-R-benzene | Pd(PPh₃)₄ |
| Sonogashira | R-C≡CH | 2-Fluoro-3-methoxy-1-(R-alkynyl)benzene | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | R₂NH | 2-Fluoro-3-methoxy-1-(NR₂)benzene | Pd₂(dba)₃, Ligand |
| Ullmann (O-arylation) | R-OH | 2-Fluoro-3-methoxy-1-(OR)benzene | CuI, Ligand |
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluoro and Methoxy Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. However, the classic addition-elimination mechanism requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). iodobenzene.ltd
The compound this compound lacks strong EWGs. The methoxy group is electron-donating by resonance, while the fluorine and iodine atoms are only weakly deactivating. iodobenzene.ltd Consequently, a direct SNAr reaction via the addition-elimination pathway is expected to be very slow or require extremely harsh conditions. The C-F bond is particularly strong and resistant to cleavage unless activated. iodobenzene.ltd While the C-I bond is a better leaving group, the unactivated ring still presents a significant barrier to nucleophilic attack. iodobenzene.ltd
Given the difficulty of the addition-elimination pathway, SNAr-type transformations on this compound are more likely to proceed through an elimination-addition (benzyne) mechanism, especially in the presence of a very strong base like sodium amide (NaNH₂) or an organolithium reagent. masterorganicchemistry.com
This mechanism involves the deprotonation of an aromatic hydrogen ortho to a halogen, followed by the elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. Two potential benzynes could be formed from the starting material:
3-Fluoro-4-methoxybenzyne: Formed by deprotonation at C-6 and elimination of the iodide.
3-Iodo-4-methoxybenzyne: Formed by deprotonation at C-2 and elimination of the fluoride.
The acidity of the ring protons and the leaving group ability of the halides determine which benzyne is formed. Nucleophilic attack on the benzyne intermediate then occurs, followed by protonation to give the final product. The regioselectivity of the nucleophilic attack is governed by the electronic effects of the remaining substituents. For 3-fluoro-4-methoxybenzyne, the strong inductive effect of the fluorine atom would likely direct the incoming nucleophile to the C-3 position.
The substituents on the aromatic ring exert a profound influence on its reactivity towards nucleophiles.
Methoxy Group (-OCH₃): This group is activating for electrophilic substitution but deactivating for nucleophilic substitution due to its resonance (+R) electron-donating effect. Its inductive effect (-I) is weaker. In a benzyne mechanism, its inductive effect would influence the regioselectivity of nucleophilic addition. researchgate.net
Fluoro Group (-F): This is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect (-I), which would activate the ring towards nucleophilic attack. However, its C-F bond is very strong, making it a poor leaving group in classical SNAr reactions. iodobenzene.ltd
Iodo Group (-I): This halogen has the best leaving group ability among the halogens but is only weakly electron-withdrawing.
In a hypothetical forced SNAr reaction, a competition would exist between the displacement of iodide and fluoride. In a benzyne-mediated reaction, the substituents dictate the site of deprotonation and the regiochemistry of the subsequent addition. researchgate.net
Table 3: Influence of Substituents on Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Net Effect on SNAr (Addition-Elimination) | Role in Benzyne Mechanism |
| -OCH₃ | -I (Withdrawing) | +R (Donating) | Deactivating | Directs nucleophile addition |
| -F | -I (Strongly Withdrawing) | +R (Weakly Donating) | Activating | Can be a leaving group; directs addition |
| -I | -I (Weakly Withdrawing) | +R (Weakly Donating) | Good leaving group ability | Best leaving group for benzyne formation |
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. iodobenzene.ltd
In this compound, the directing effects are as follows:
-OCH₃ (Methoxy): Strongly activating, ortho-, para-director.
-F (Fluoro): Deactivating, ortho-, para-director.
-I (Iodo): Deactivating, ortho-, para-director.
The powerful activating and directing effect of the methoxy group dominates over the deactivating effects of the halogens. The positions ortho to the methoxy group are C2 and C4, and the para position is C6.
Position C2 is occupied by the iodo group.
Position C6 is occupied by the fluoro group.
Position C4 is vacant and is the most activated site.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are strongly predicted to occur at the C4 position, which is para to the methoxy group and ortho to the fluoro group.

Scheme 2: Predicted regioselectivity of electrophilic aromatic substitution on this compound.
Oxidation and Reduction Chemistry of this compound
The redox chemistry of this compound is primarily centered on the carbon-iodine bond.
Reduction: The C-I bond is the most reducible site in the molecule. This can be achieved through several methods:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source can reductively cleave the C-I bond to yield 1-fluoro-3-methoxybenzene.
Metal-Halogen Exchange: This is a powerful transformation where an organolithium reagent, such as n-butyllithium or tert-butyllithium, reacts with the aryl iodide. wikipedia.org The exchange is extremely fast for iodides and results in the formation of a new organolithium species, 2-fluoro-3-methoxyphenyllithium. wikipedia.orgharvard.edu This intermediate can then be quenched with a proton source (like water) to afford 1-fluoro-3-methoxybenzene, or it can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups. This latter pathway represents a "reductive functionalization." The exchange occurs selectively at the iodine position due to the stability of the resulting aryl anion and the lability of the C-I bond compared to C-F. harvard.eduprinceton.edu
Oxidation: The iodine atom can be oxidized to a higher valence state. iodobenzene.ltd Treatment with strong oxidizing agents can convert the iodobenzene (B50100) moiety into hypervalent iodine compounds, such as iodonium (B1229267) salts or iodosyl/iodyl compounds. These hypervalent iodine species are valuable reagents in their own right, capable of acting as electrophiles or oxidizing agents. The methoxy group is generally stable to mild oxidation conditions.
Applications and Utility of 2 Fluoro 1 Iodo 3 Methoxybenzene in Advanced Chemical Synthesis and Research
Building Block for Complex Organic Molecule Synthesis
The structure of 2-fluoro-1-iodo-3-methoxybenzene is particularly well-suited for constructing complex molecular architectures. The aryl iodide group serves as a highly effective "handle" for forming new carbon-carbon and carbon-heteroatom bonds through a variety of well-established, palladium-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a precursor in synthesizing intricate organic molecules.
Precursor in the Synthesis of Fluorinated Bioactive Scaffolds (excluding clinical data)
The incorporation of fluorine into drug candidates and bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoro-3-methoxyphenyl motif is a desirable component in the design of new therapeutic agents.
This compound serves as an ideal starting material for introducing this fluorinated scaffold into larger, more complex structures. The carbon-iodine bond is readily functionalized through transition-metal-catalyzed reactions, allowing for the attachment of diverse molecular fragments. Key reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new aryl-aryl or aryl-vinyl bonds.
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, which are important in many biologically active compounds. wikipedia.orgorganic-chemistry.orglibretexts.org
Heck Reaction: Coupling with alkenes to form substituted styrenyl systems. nih.govtue.nl
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines, a crucial step in the synthesis of many pharmaceuticals. wikipedia.orgnih.govorganic-chemistry.org
Through these methods, the 2-fluoro-3-methoxyphenyl core can be integrated into larger molecular frameworks, providing a pathway to novel compounds for biological screening and drug discovery research.
Intermediate in Natural Product and Fine Chemical Synthesis Research
Aryl iodides are foundational intermediates in the total synthesis of natural products and the production of fine chemicals. The reactivity of the C-I bond allows for its selective transformation at various stages of a synthetic sequence. Beyond the cross-coupling reactions mentioned above, the iodide can undergo lithium-halogen exchange to create a highly nucleophilic organolithium species. harvard.eduwikipedia.orgmdpi.com This intermediate can then react with a wide array of electrophiles to form new bonds, enabling the construction of complex carbon skeletons.
The this compound building block can thus be employed in multi-step syntheses where the iodo group is strategically replaced or used to build out a molecular structure, while the fluoro and methoxy (B1213986) groups remain to influence the final properties of the target molecule.
Precursor for Advanced Materials Chemistry Research
The electronic properties conferred by the fluorine and methoxy substituents make aromatic compounds like this compound attractive for the development of new materials with tailored optical, electronic, or physical properties.
Monomer for Polymer Synthesis Research
Research has demonstrated the utility of the 2-fluoro-3-methoxy-phenyl moiety in the creation of functional polymers. While not starting from this compound directly, studies have utilized the closely related 2-fluoro-3-methoxybenzaldehyde (B32414). This aldehyde undergoes a Knoevenagel condensation with 2-methoxyethyl cyanoacetate to produce a vinyl monomer, 2-methoxyethyl 2-cyano-3-(2-fluoro-3-methoxyphenyl)acrylate. chemrxiv.org This monomer can then be copolymerized with styrene (B11656) using a radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (ABCN) to form functional polymers.
The presence of the iodo group in this compound offers a synthetic handle to create other types of monomers. For instance, a Sonogashira coupling could convert the iodide into an ethynyl group, or a Stille or Suzuki coupling could introduce a vinyl group, thereby producing novel monomers for polymerization research. wikipedia.orgtcichemicals.com
Table 1: Research Data on Polymer Synthesis Using a Related Monomer
| Starting Material Precursor | Condensation Partner | Resulting Monomer | Polymerization Method |
| 2-Fluoro-3-methoxybenzaldehyde | 2-Methoxyethyl cyanoacetate | 2-Methoxyethyl 2-cyano-3-(2-fluoro-3-methoxyphenyl)acrylate | Radical copolymerization with styrene |
Data derived from research on related benzaldehyde precursors. chemrxiv.org
Ligand Precursor in Catalysis Research
Phosphine (B1218219) ligands are critical components of many homogeneous catalysts used in organic synthesis. The properties of these catalysts can be finely tuned by altering the electronic and steric characteristics of the ligands. Aryl iodides are common precursors for the synthesis of phosphine ligands. nih.govrsc.org
This compound can be used to synthesize novel phosphine ligands through reactions that form a carbon-phosphorus bond at the site of the iodine atom. For example, it can be coupled with secondary phosphines or their derivatives in the presence of a palladium or copper catalyst. nih.govorganic-chemistry.org The resulting phosphine ligand would bear a 2-fluoro-3-methoxyphenyl substituent, where the fluorine and methoxy groups would modulate the electronic properties (σ-donating and π-accepting capabilities) of the phosphorus center. This allows for the systematic design of new ligands to improve the efficiency, selectivity, and scope of catalytic transformations.
Radiochemistry Applications: Synthesis of Radiolabeled Compounds for PET Imaging Research
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). Aryl iodides are key precursors in the synthesis of ¹⁸F-labeled radiotracers for PET imaging.
The carbon-iodine bond in this compound can be converted into a suitable leaving group for nucleophilic radiofluorination. A common strategy involves converting the aryl iodide into a more reactive diaryliodonium salt. beilstein-journals.orgnih.gov These salts can then react with cyclotron-produced [¹⁸F]fluoride to introduce the radioisotope onto the aromatic ring. This "late-stage" fluorination is critical for ¹⁸F chemistry due to the isotope's short half-life (approximately 110 minutes). The ability to use this compound as a precursor would allow for the development of novel ¹⁸F-labeled PET probes containing the 2-fluoro-3-methoxyphenyl scaffold for use in preclinical research.
Table 2: Potential Radiochemistry Application Pathway
| Precursor Compound | Key Intermediate | Radiochemical Reaction | Final Product Type |
| This compound | Diaryliodonium salt | Nucleophilic substitution with [¹⁸F]fluoride | [¹⁸F]Fluorinated PET tracer |
This table outlines a potential, mechanistically plausible pathway for radiolabeling. beilstein-journals.orgnih.govresearchgate.net
Mechanistic Aspects of Radiofluorination using Iodonium (B1229267) Ylides
The use of spirocyclic iodonium(III) ylides has become a powerful strategy for the synthesis of ¹⁸F-labeled arenes, especially for those that are non-activated or electron-rich. nih.gov The mechanism of this radiofluorination reaction has been subject to detailed investigation.
The process begins with the reaction of the iodonium ylide precursor with no-carrier-added [¹⁸F]fluoride. rsc.org Computational and experimental studies suggest the following key steps:
Fluoride Adduct Formation: The [¹⁸F]fluoride anion coordinates to the iodine(III) center of the ylide. This forms a transient, hypervalent iodine intermediate. rsc.orgresearchgate.net
Reductive Elimination: This intermediate then undergoes reductive elimination. Modeling of the reaction pathways indicates that the fluoride-iodonium(III) adducts are strongly activated and highly regioselective for the reductive elimination that forms the desired [¹⁸F]fluoroarene. rsc.orgresearchgate.net The barrier for the desired Cₐᵣ-F bond formation is significantly lower (by >25 kcal mol⁻¹) than for the undesired Cₛₚ³-F bond formation (i.e., fluorination of the dicarbonyl auxiliary part of the ylide). nih.gov
Regioselectivity: The high regioselectivity is a key advantage of this method. It is proposed to originate from both ground-state and transition-state effects. The geometry of the hypervalent intermediate favors the arrangement that leads to the elimination of the aryl fluoride over other potential products. nih.gov
The stability of the iodonium ylide precursor is crucial for a successful radiofluorination, particularly when heating is required for electron-rich substrates. nih.gov Studies have shown that the choice of the spirocyclic auxiliary (the dicarbonyl portion of the ylide) can significantly impact the thermal stability of the precursor. nih.govnih.gov Sterically hindered auxiliaries, for instance, can impart superior stability under typical radiofluorination conditions. researchgate.net
Development of Novel Radiotracers as Research Probes
Aryl fluorides and iodides are common motifs in a vast array of biologically active molecules. Consequently, compounds like this compound could serve as valuable building blocks or precursors for the synthesis of novel radiotracers for PET and SPECT imaging. These tracers are indispensable tools in biomedical research for the non-invasive study of physiological and pathological processes in vivo.
The general workflow for developing a novel radiotracer from a precursor molecule involves:
Precursor Synthesis: The precursor is the non-radioactive molecule that will be labeled in the final step. For ¹⁸F-labeling, this might be an iodonium ylide or diaryliodonium salt derived from this compound. nih.govresearchgate.net For radioiodination, this could be an organotin or organoboron derivative. nih.gov
Radiolabeling: The precursor is reacted with the radionuclide ([¹⁸F]F⁻, [¹²³I]I⁻, etc.) under optimized conditions to produce the radiolabeled molecule. nih.govmdpi.comnih.govnih.gov
Purification and Formulation: The crude reaction mixture is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate the desired radiotracer from unreacted radionuclide and chemical byproducts. The final product is then formulated in a biocompatible solution for in vivo use.
An iodo-fluoro-methoxy-substituted benzene (B151609) ring is a scaffold that could be incorporated into ligands targeting a wide range of biological targets, including enzymes, receptors, and transporters in the central nervous system or peripheral organs. The development of such tracers allows for the study of disease states, the assessment of new therapeutic drugs, and a deeper understanding of basic biology.
Probing Reaction Mechanisms and Developing New Synthetic Methodologies
Substituted halobenzenes are fundamental reagents in organic chemistry, used extensively in the development of new synthetic reactions and for studying their underlying mechanisms. A molecule with the specific substitution pattern of this compound, featuring ortho-, meta-, and para-directing groups, as well as two distinct halogen atoms, offers a unique platform for such investigations.
Probing Reaction Mechanisms: The differential reactivity of the C-I and C-F bonds, along with the electronic influence of the methoxy group, would allow this compound to be used as a probe in mechanistic studies. For example, in transition-metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-F bond. This selectivity can be exploited to understand catalyst behavior and reaction pathways. The electronic push from the methoxy group and the pull from the fluorine atom create a specific electronic environment that can be used to test the limits and subtleties of newly developed catalytic systems.
Developing New Synthetic Methodologies: The structure of this compound makes it an interesting substrate for developing novel synthetic methods.
Selective Cross-Coupling: It could be used to demonstrate the selective functionalization of the C-I bond while leaving the C-F bond intact. This is valuable for the stepwise construction of complex molecules.
Hypervalent Iodine Chemistry: As an aryl iodide, it is a direct precursor to hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]arenes or the aforementioned iodonium salts and ylides. rsc.orgnih.gov Developing efficient methods to synthesize these reagents from sterically hindered or electronically complex precursors is an active area of research.
Directed Ortho-Metalation (DoM): The methoxy group is a powerful directing group for ortho-lithiation. However, the presence of both fluorine and iodine atoms at the adjacent positions would present a challenging and interesting case for studying the regioselectivity of metalation, potentially leading to new synthetic routes for highly substituted aromatic compounds. For instance, a related compound, o-fluoroiodobenzene, is used as a starting material to synthesize 2-fluoro-3-iodoaniline through a process involving lithiation, carboxylation, and rearrangement. google.com
Future Research Directions and Emerging Trends for 2 Fluoro 1 Iodo 3 Methoxybenzene
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and atom-economical synthetic processes. For a polysubstituted benzene (B151609) derivative like 2-fluoro-1-iodo-3-methoxybenzene, current multi-step syntheses often involve stoichiometric reagents and generate significant waste. nih.govresearchgate.net Emerging research trends aim to address these limitations.
One promising direction is the use of water as a solvent and employing metal-free reaction conditions. For instance, persulfate-promoted benzannulation reactions represent a method to construct functionalized benzene rings from acyclic precursors in water, offering a greener alternative to traditional methods. nih.gov Another approach is the use of catalytic amounts of reagents instead of stoichiometric ones. Iodobenzene-catalyzed oxidative cyclization, for example, uses a catalytic amount of an iodine-based compound to achieve the desired transformation, which minimizes waste. organic-chemistry.org These types of methodologies, while not yet reported for the direct synthesis of this compound, represent the forefront of sustainable organic synthesis and are likely to be adapted for its preparation in the future. The goal is to create synthetic pathways that are not only efficient in terms of yield but also minimize environmental impact.
Exploration of Novel Catalytic Transformations and C-H Functionalization
The presence of both a reactive C-I bond and multiple C-H bonds of varying reactivity on this compound opens the door for novel catalytic transformations. The field of C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a particularly active area of research. organic-chemistry.org
Future work will likely focus on the selective C-H functionalization of the aromatic ring, guided by the existing substituents. For example, palladium-catalyzed C-H activation has been shown to enable the ortho-chlorination of acetanilides, demonstrating the potential for regioselective halogenation without the need for pre-functionalized starting materials. organic-chemistry.org Similarly, iodobenzene-catalyzed C-H amidation showcases the ability to form C-N bonds directly on an aromatic ring. acs.org The application of photoredox catalysis is another emerging trend, enabling the functionalization of aryl halides under mild, light-mediated conditions. arizona.edu Exploring these advanced catalytic methods with this compound could unlock new pathways to complex molecules that are currently difficult to access.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by accelerating the discovery and optimization of new reactions. For a versatile building block like this compound, these technologies can be used to rapidly screen a wide range of reaction conditions, catalysts, and coupling partners.
Emerging techniques for HTE in cross-coupling reactions, which are a key application of iodoaromatics, include fluorescence-based assays and colorimetric chemosensors. nih.govacs.org These methods allow for the rapid determination of reaction success without the need for slower analytical techniques like chromatography. Furthermore, the concept of "programmed synthesis" for creating multi-substituted benzenes with precise control over the substitution pattern is gaining traction. innovations-report.com This approach, which relies on a logical sequence of reactions, is well-suited for automation. Applying these automated and HTE strategies to this compound will undoubtedly expedite the discovery of its new applications and the optimization of processes for synthesizing valuable derivatives.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insight
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The use of advanced spectroscopic techniques for in situ monitoring of reactions involving this compound is a key future direction. While standard techniques like NMR and mass spectrometry are already used to monitor reactions, nih.gov more advanced methods can provide a wealth of real-time data.
For instance, Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to study the aggregation of species in solution, which is particularly relevant for reactions involving organometallic intermediates, such as those in Grignard reactions or palladium-catalyzed couplings. nih.gov By observing the reaction as it happens, chemists can gain insights into the formation of transient intermediates and better understand the factors that influence reaction outcomes. This detailed mechanistic information is invaluable for troubleshooting problematic reactions and for the rational design of improved catalytic systems.
Computational Design and Prediction of Derivatives with Tuned Reactivity or Properties for Research Applications
Computational chemistry has become an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations, for example, are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. researchgate.netresearchgate.netnih.gov
For this compound, computational methods can be used to predict its reactivity in various transformations. For instance, the regioselectivity of electrophilic aromatic substitution can be predicted by calculating the proton affinity of the different carbon atoms on the ring. rsc.org DFT studies can also be used to understand the mechanism of palladium-catalyzed cross-coupling reactions involving this and similar aryl halides, helping to explain the role of ligands and the energetics of different reaction pathways. nih.gov Looking forward, computational tools will be used to design derivatives of this compound with specific, tuned electronic or steric properties for use in a wide range of research applications. This predictive power will accelerate the discovery of new functional molecules.
Expansion of its Role in Material Science Research and Functional Molecules
The unique combination of substituents on this compound makes it an attractive starting material for the synthesis of functional molecules and advanced materials. Halogenated organic compounds are widely used as intermediates in the synthesis of high-performance polymers and specialty materials, where they can impart properties such as flame retardancy and chemical resistance. hopemaxchem.com
An exciting future direction is the use of this compound in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic incorporation of fluorine and iodine atoms can influence the electronic properties of organic molecules, which is a key consideration in the design of such materials. Furthermore, there is growing interest in the functionalization of polycyclic aromatic hydrocarbons (PAHs) for applications in areas like bio-imaging. nih.gov The ability to use this compound as a building block to construct larger, functionalized aromatic systems opens up new avenues for the development of novel materials with tailored properties.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | LDA, I₂, THF, −78°C | 65–75 | |
| SNAr | KI, CuI, DMF, 110°C | 50–60 |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 272.96 (C₇H₅FIO₂) .
- X-ray Crystallography: Resolve regiochemistry and steric effects, particularly for verifying iodine’s position .
Advanced Question: How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
The methoxy group (strong electron-donating) and iodine (weakly deactivating, ortho/para-directing) create competing electronic effects:
- Methoxy Group: Stabilizes adjacent positive charges, facilitating electrophilic substitution at the 4-position (para to fluorine) .
- Iodine: Acts as a superior leaving group in Pd-catalyzed cross-couplings (e.g., with aryl boronic acids) due to lower bond dissociation energy vs. fluorine. Use Pd(PPh₃)₄ in toluene/EtOH at 80°C for Suzuki couplings .
- Fluorine: Ortho-directing but deactivating, reducing reactivity at the 2-position. This necessitates careful optimization of catalyst loading (e.g., 5 mol% Pd) .
Advanced Question: How to resolve contradictory data in substitution reaction yields (e.g., 40% vs. 70%)?
Methodological Answer:
Contradictions often arise from:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance SNAr yields but may promote side reactions with methoxy groups. Compare with THF or toluene .
- Catalyst Selection: Cu(I) vs. Pd(0) catalysts yield divergent pathways. For example, CuI favors Ullmann coupling, while Pd(PPh₃)₄ improves Suzuki selectivity .
- Temperature Control: Higher temperatures (>100°C) accelerate iodine displacement but risk methoxy demethylation. Monitor by TLC or GC-MS .
Q. Table 2: Troubleshooting Reaction Yields
| Issue | Solution | Reference |
|---|---|---|
| Low iodination yield | Use cryogenic conditions (−78°C) with LDA | |
| Methoxy decomposition | Replace DMF with acetonitrile at 80°C |
Advanced Question: What role does this compound play in medicinal chemistry scaffold design?
Methodological Answer:
Its fluorine-iodine-methoxy triad serves as:
- Bioisostere: The iodine atom mimics steric bulk of methyl or chlorine in enzyme inhibitors (e.g., kinase targets) .
- Probe for PET Imaging: Iodine-124 isotopes enable radiolabeling for in vivo tracking of drug distribution .
- Metabolic Stability: Fluorine reduces oxidative metabolism, enhancing pharmacokinetic profiles in lead compounds .
Q. Table 3: Comparative Biological Activities
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | COX-2 | 120 ± 15 | |
| 3-Fluoro-5-iodo-4-methoxybenzoic acid | HDAC | 85 ± 10 |
Advanced Question: How to address discrepancies in reported melting points (e.g., 75°C vs. 82°C)?
Methodological Answer:
Variations arise from:
- Polymorphism: Recrystallize from different solvents (e.g., hexane vs. ethyl acetate) and analyze by DSC .
- Impurity Profiles: Use HPLC (C18 column, MeCN/H₂O gradient) to detect trace byproducts (e.g., demethylated derivatives) .
- Hydration States: Characterize via Karl Fischer titration; anhydrous forms melt higher .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
